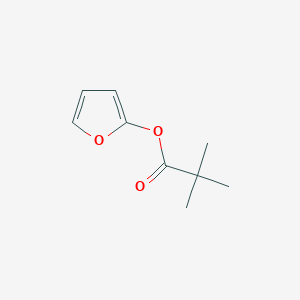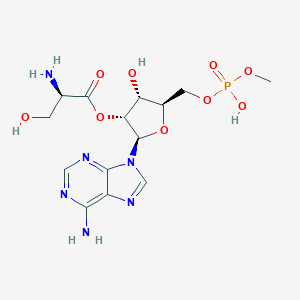
Nap-maltosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nap-maltosylamine is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and maltose, a disaccharide. The synthesis of nap-maltosylamine involves the reaction of naproxen with maltose in the presence of a catalyst.
Mécanisme D'action
The mechanism of action of nap-maltosylamine is similar to that of naproxen. Naproxen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in inflammatory diseases. By inhibiting COX enzymes, nap-maltosylamine reduces the production of prostaglandins, thereby reducing inflammation.
Effets Biochimiques Et Physiologiques
Nap-maltosylamine has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, nap-maltosylamine has been shown to have a lower toxicity profile than naproxen, making it a potentially safer alternative for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of nap-maltosylamine is its potential as a prodrug for targeted drug delivery. In addition, nap-maltosylamine has a lower toxicity profile than naproxen, making it a potentially safer alternative for the treatment of inflammatory diseases. However, one limitation of nap-maltosylamine is its relatively low solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several future directions for research on nap-maltosylamine. One area of research is the development of new synthesis methods for nap-maltosylamine that are more efficient and scalable. Another area of research is the study of the pharmacokinetics and pharmacodynamics of nap-maltosylamine in humans. Finally, there is potential for the development of new drugs based on the structure of nap-maltosylamine that could have improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of nap-maltosylamine involves the reaction of naproxen with maltose in the presence of a catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The catalyst used in the reaction is typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields nap-maltosylamine as the final product.
Applications De Recherche Scientifique
Nap-maltosylamine has been studied for its potential applications in various fields. In the field of drug delivery, nap-maltosylamine has been used as a prodrug of naproxen, which allows for targeted drug delivery to specific tissues. In addition, nap-maltosylamine has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Propriétés
Numéro CAS |
107376-17-0 |
|---|---|
Nom du produit |
Nap-maltosylamine |
Formule moléculaire |
C18H25N5O12 |
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-azido-2-nitroanilino)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25N5O12/c19-22-21-6-1-2-7(8(3-6)23(31)32)20-17-14(29)13(28)16(10(5-25)33-17)35-18-15(30)12(27)11(26)9(4-24)34-18/h1-3,9-18,20,24-30H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17?,18-/m1/s1 |
Clé InChI |
SLXXXIICFNMMNF-MRRBZYCWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonymes |
N-(4-azido-2-nitrophenyl)maltosylamine NAP-maltosylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
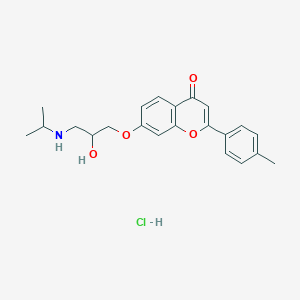
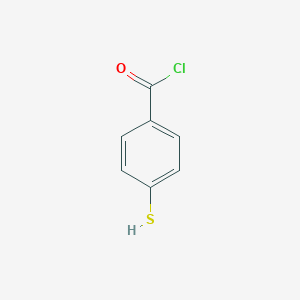
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
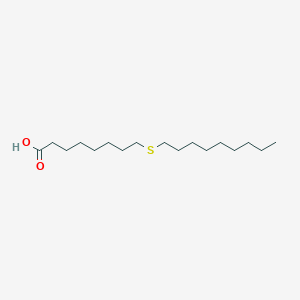
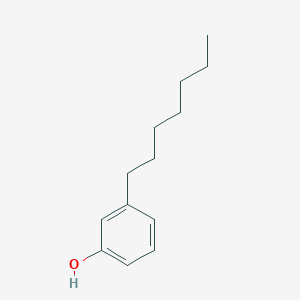
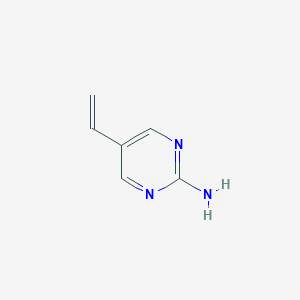
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
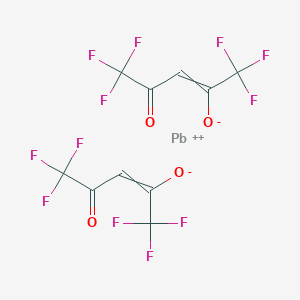
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
